

Application of RS-5773 in Cardiovascular Pharmacology Research

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Compound of Interest

Compound Name: RS-5773

Cat. No.: B1680069

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Introduction

RS-5773 is a novel 1,5-benzothiazepine derivative identified as a potent and long-acting calcium channel antagonist.[1] As a diltiazem congener, it exhibits a preferable profile for cardiovascular applications, particularly in the context of antianginal effects. Its mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and reduced cardiac workload. This document provides detailed application notes and protocols for the use of **RS-5773** in cardiovascular pharmacology research, based on available preclinical data.

Physicochemical Properties

Property	Value
Chemical Name	(2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)-ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride
Class	1,5-Benzothiazepine, Calcium Channel Blocker
Known Activities	Antianginal, Vasodilator

Data Presentation

In Vitro Vasorelaxant Activity

The vasorelaxant properties of **RS-5773** have been assessed in isolated rat aorta preparations. The compound demonstrates preferential relaxation of K⁺-contracted aorta, indicative of its calcium channel blocking activity.

Compound	Relative Potency vs. Diltiazem (K ⁺ -contracted aorta)	Onset of Action	Duration of Action
RS-5773	~5 times more potent	Very slow	Long-lasting and resistant to washout
Diltiazem	1x	Faster than RS-5773	Shorter than RS-5773
Clentiazem	Not specified	Faster than RS-5773	Shorter than RS-5773

In Vivo Antianginal Potency

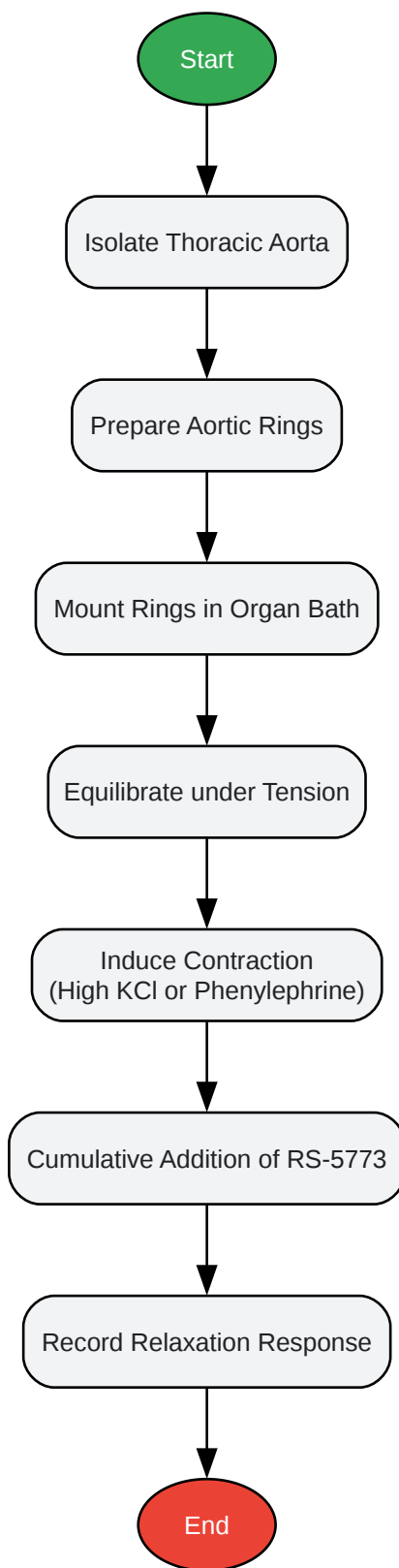
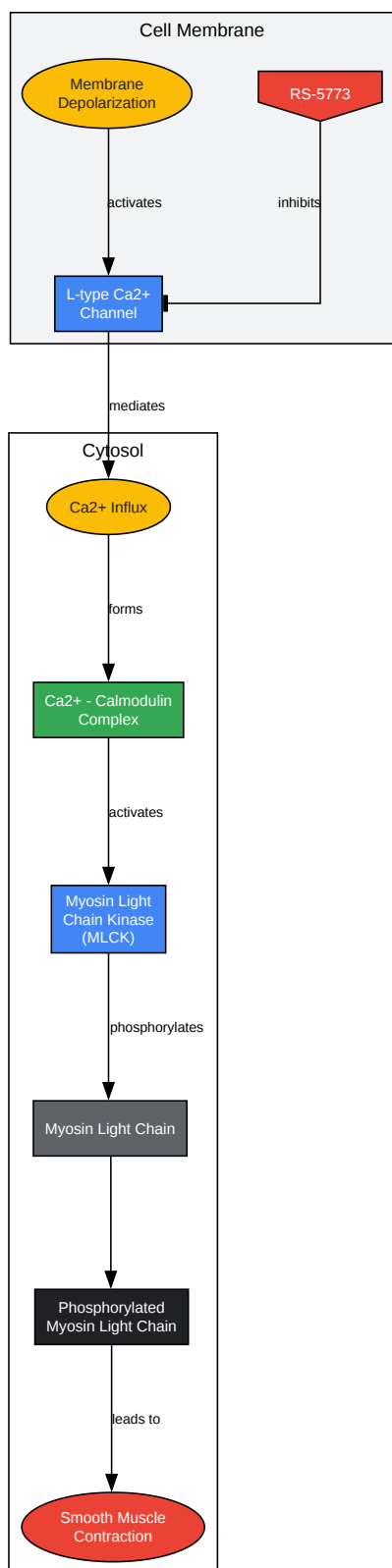
In a rat model of methacholine-induced angina, **RS-5773** has shown superior potency and duration of action compared to other benzothiazepine derivatives. The antianginal potency was quantified by the area under the curve (AUC) for the suppression of S-wave elevation in the electrocardiogram (ECG).

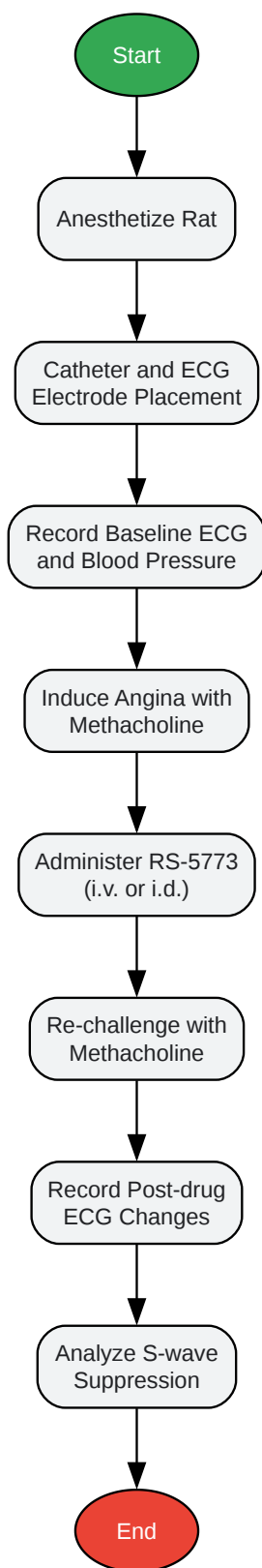
Compound	Relative Antianginal Potency (AUC) vs. Diltiazem	Relative Antianginal Potency (AUC) vs. Clentiazem	Sustained Effect (at 3 mg/kg, i.d.)
RS-5773	16 times more potent	7 times more potent	~ 6 hours
Diltiazem	1x	-	Shorter duration
Clentiazem	-	1x	Shorter duration

Signaling Pathway

RS-5773, as a benzothiazepine calcium channel blocker, primarily targets L-type calcium channels in vascular smooth muscle and cardiac myocytes. By inhibiting the influx of

extracellular calcium, it disrupts the excitation-contraction coupling process.





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References

- 1. Antianginal effect of RS-5773, a diltiazem congener, in the methacholine-induced anginal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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